molecular formula C14H12O3 B1595375 Phenyl 4-methoxybenzoate CAS No. 4181-97-9

Phenyl 4-methoxybenzoate

Cat. No.: B1595375
CAS No.: 4181-97-9
M. Wt: 228.24 g/mol
InChI Key: BNZYBNYNPXKWCM-UHFFFAOYSA-N
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Description

Phenyl 4-methoxybenzoate (CAS Number: 4181-97-9) is a high-purity chemical compound with the molecular formula C14H12O3 and a molecular weight of 228.24 g/mol . It is supplied for laboratory research use and is not intended for diagnostic, therapeutic, or personal use. As a benzoate ester derivative, this compound serves as a valuable building block in organic synthesis and materials science research. Its structure, featuring a methoxy-substituted benzoate group, makes it a useful analog in the study of thioesters, which are important intermediates for the synthesis of carbonyl compounds and have been applied in asymmetric aldol reactions and natural product synthesis . Physicochemical properties include a density of 1.159 g/cm³ and a flash point of 153.9°C . Researchers can identify the compound by its SMILES notation, O=C(OC1=CC=CC=C1)C2=CC=C(OC)C=C2

Properties

IUPAC Name

phenyl 4-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c1-16-12-9-7-11(8-10-12)14(15)17-13-5-3-2-4-6-13/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNZYBNYNPXKWCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60323469
Record name Phenyl 4-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60323469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4181-97-9
Record name 4181-97-9
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404065
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenyl 4-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60323469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Esterification via Acid Chloride and Phenol

This classical method involves the reaction of 4-methoxybenzoyl chloride with phenol under controlled conditions:

  • Reactants : 4-Methoxybenzoyl chloride and phenol.
  • Solvent : Dry pyridine or anhydrous organic solvent.
  • Procedure :
    • Suspend phenol and 4-methoxybenzoyl chloride in dry pyridine.
    • Add phosphorus oxychloride (POCl₃) dropwise under cooling with stirring.
    • Allow the mixture to react overnight at room temperature.
    • Work up by dilution and acidification with ice-cold hydrochloric acid.
    • Neutralize residual pyridine and isolate the solid product by filtration.
    • Purify by washing with water, sodium carbonate solution, and recrystallization from ethanol.
  • Yield : Approximately 76%.
  • Melting Point : 110°C.

This method is efficient and yields high purity this compound suitable for further synthetic transformations.

One-Pot Synthesis from Substituted Halides (Copper-Catalyzed)

A more recent advancement is the one-pot synthesis of carboxylic acid derivatives, including esters, from substituted halides using copper catalysis:

  • Catalyst : Copper catalyst with sodium cyanide as cyanide source.
  • Solvent : Polar aprotic solvent such as dimethylformamide (DMF).
  • Conditions :
    • Stirring at 100–120°C for 10–12 hours.
    • Quenching with water to isolate product.
  • Substrates : Substituted halides including 4-methoxy-bromobenzene.
  • Yield : Reported in the range of 63–96%.
  • Advantages : Operational simplicity, neutral reaction conditions, and high yields in a single step.

This method allows the direct formation of phenyl esters from halide precursors, expanding the synthetic toolbox for this compound preparation.

Transesterification Using Base Catalysis

Though less specifically documented for this compound, base-catalyzed transesterification is a common sustainable approach for phenyl esters:

  • Reactants : Methyl 4-methoxybenzoate and phenol.
  • Catalyst : Organic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
  • Solvent : Dimethyl carbonate or similar green solvent.
  • Conditions :
    • Heating under reflux until full conversion monitored by TLC.
    • Workup by extraction and acid/base washes.

This method emphasizes green chemistry principles and can be adapted for this compound synthesis.

Comparative Summary of Preparation Methods

Method Key Reagents Conditions Yield (%) Advantages Notes
Acid Chloride Esterification 4-Methoxybenzoyl chloride, phenol, POCl₃, pyridine Room temp, overnight ~76 High purity, straightforward Requires acid chloride prep
Copper-Catalyzed One-Pot Synthesis 4-Methoxy-bromobenzene, Cu catalyst, NaCN, DMF 100–120°C, 10–12 h 63–96 One step, neutral conditions Novel, scalable
Base-Catalyzed Transesterification Methyl 4-methoxybenzoate, phenol, DBU Reflux in dimethyl carbonate Variable Sustainable, green chemistry Requires base catalyst

Research Findings and Applications

  • The acid chloride esterification method remains the most widely used due to its reliability and relatively high yield.
  • The copper-catalyzed method offers a modern alternative with operational simplicity and potential for scale-up, though it requires handling of cyanide reagents.
  • Transesterification methods are gaining interest for sustainability but need optimization for this compound specifically.
  • This compound synthesized via these methods is a key intermediate in the synthesis of flavone derivatives, which have biological and pharmaceutical relevance.

Chemical Reactions Analysis

Types of Reactions: Phenyl 4-methoxybenzoate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of acidic or basic conditions, this compound can be hydrolyzed to yield 4-methoxybenzoic acid and phenol.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group on the benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitration (HNO3/H2SO4), Halogenation (Br2/FeBr3).

Major Products:

    Hydrolysis: 4-methoxybenzoic acid and phenol.

    Reduction: 4-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Cross Dehydrogenative Coupling
Phenyl 4-methoxybenzoate has been investigated for its role in catalysis, particularly in cross dehydrogenative coupling reactions. These reactions are significant for synthesizing phenol esters and other complex organic molecules. A notable study demonstrated the use of superparamagnetic nanoparticles as catalysts for these transformations. The reaction involving this compound yielded high product yields, showcasing its utility as a precursor in organic synthesis .

Antioxidant Properties
Research has indicated that derivatives of this compound may exhibit antioxidant activity. Antioxidants are crucial in combating oxidative stress in biological systems, which can lead to various diseases. The synthesis of related compounds has shown promising results in terms of their ability to scavenge free radicals, suggesting potential applications in pharmaceuticals and nutraceuticals .

Case Study 1: Liquid Crystal Displays

A study focused on the integration of this compound with various luminophores to enhance the optical properties of LCDs. The findings indicated that the compound's ability to align luminophores improved the display's brightness and color accuracy.

Case Study 2: Catalytic Efficiency

In another investigation, the effectiveness of this compound in catalyzing cross dehydrogenative coupling reactions was assessed using different substrates. The results showed that the compound facilitated reactions with yields exceeding 75%, demonstrating its potential as a valuable reagent in organic chemistry.

Mechanism of Action

The mechanism of action of phenyl 4-methoxybenzoate largely depends on its chemical reactivity. In biological systems, it may interact with enzymes or receptors through its ester and aromatic functionalities. The methoxy group can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Alkoxy Chain Variations in Phenyl Esters

Intermediate esters with varying alkoxy chains (Table 1) exhibit distinct phase transition temperatures and synthetic yields:

Compound Alkoxy Chain Yield (%) Phase Transition Temp. (°C) Reference
4-Hydroxyphenyl benzoate -OH N/A N/A
1C2B-OH -OCH₃ N/A Data not reported
2C2B-OH -OC₂H₅ N/A Data not reported
Phenyl 4-methoxybenzoate -OCH₃ 48–94 N/A

Key Insight : While this compound’s synthesis is well-optimized, phase behavior data for homologs remain underreported.

Functional Group Replacements

  • Methyl 4-Methoxybenzoate : Used in flavors and pharmaceuticals, this methyl ester lacks the phenyl group’s aromatic bulk, reducing liquid crystalline properties but enhancing volatility .
  • 4-Pentylthis compound (PPMB) : A nematic liquid crystal (CAS: 38444-13-2) with applications in displays. Its extended alkyl chain ($ \text{C}{19}\text{H}{22}\text{O}_3 $) lowers melting points compared to this compound, enhancing mesophase stability .

Metabolic and Environmental Fate

  • O-Demethylation: Enzymes like 4-methoxybenzoate monooxygenase metabolize the methoxy group to 4-hydroxybenzoate, a step critical in biodegradation .
  • Microbial Conversion : Soil bacteria catabolize 4-methoxybenzoate, reducing environmental persistence compared to fluorinated analogs (e.g., 3-fluorocatechol) .

Biological Activity

Phenyl 4-methoxybenzoate, with the molecular formula C14H12O3C_{14}H_{12}O_3 and a molecular weight of 228.24 g/mol, is an organic compound characterized by a phenyl group attached to a 4-methoxybenzoate moiety. This compound has garnered attention for its potential biological activities, including antimicrobial and antitumor properties.

This compound can be synthesized through the esterification of 4-methoxybenzoic acid with phenol, often utilizing dehydrating agents such as sulfuric acid or coupling agents like dicyclohexylcarbodiimide (DCC) to facilitate the reaction. The compound undergoes various chemical reactions, including hydrolysis, reduction, and electrophilic aromatic substitution, which can influence its biological activity.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. For example, it has shown effectiveness against various bacterial strains, suggesting its potential use as a lead compound in developing new antimicrobial agents. Preliminary findings indicate that the compound may disrupt bacterial cell membranes or inhibit critical enzymatic pathways necessary for bacterial survival.

Antitumor Activity

Research into the antitumor properties of this compound is ongoing. Compounds with similar structures have demonstrated cytotoxic effects on cancer cell lines, indicating that this compound may also possess similar properties. Mechanistic studies are needed to elucidate its specific pathways of action in cancer cells.

The biological activity of this compound is believed to be influenced by its chemical reactivity. In biological systems, it may interact with enzymes or receptors through its ester and aromatic functionalities. The methoxy group can engage in hydrogen bonding and van der Waals interactions, potentially affecting the compound's binding affinity and specificity towards biological targets.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

CompoundStructure CharacteristicsBiological Activity
Phenyl benzoate Lacks methoxy groupDifferent reactivity and applications
Methyl 4-methoxybenzoate Methyl ester group instead of phenylVariations in physical and chemical properties
Ethyl 4-methoxybenzoate Contains ethyl ester groupAffects solubility and reactivity

This comparison highlights how the presence of both the phenyl and methoxy groups in this compound confers distinct chemical properties that may enhance its biological activity compared to other benzoic acid esters.

Case Studies and Research Findings

  • Antimicrobial Study : A study conducted on various derivatives of benzoates indicated that this compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of other tested compounds, suggesting a strong potential for therapeutic applications.
  • Cytotoxicity Assay : In vitro assays on cancer cell lines revealed that this compound induced apoptosis in human breast cancer cells (MCF-7). The study measured cell viability using MTT assays, showing a dose-dependent decrease in cell proliferation at concentrations above 50 µM .
  • Mechanistic Insights : Further investigations into the mechanism revealed that this compound may activate apoptotic pathways through the upregulation of pro-apoptotic proteins while downregulating anti-apoptotic factors, highlighting its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing and characterizing metal-4-methoxybenzoate complexes?

  • Methodological Answer: Metal-4-methoxybenzoate complexes (e.g., with Mn(II), Ni(II), Cu(II), or lanthanides) are typically synthesized via aqueous reactions under controlled pH. Characterization involves:

  • Thermogravimetric Analysis (TG-DTA): To determine dehydration steps, thermal stability, and decomposition pathways .
  • Infrared Spectroscopy (IR): Focus on the 1700–1400 cm⁻¹ region to identify carboxylate group vibrations (νₐₛ and νₛyₘ) and infer ionic vs. covalent bonding .
  • X-ray Powder Diffraction: To confirm crystallinity and phase transitions during heating .
  • Complexometry: For metal content validation .

Q. How can spectroscopic techniques confirm the presence of the ester functional group in phenyl 4-methoxybenzoate derivatives?

  • Methodological Answer:

  • IR Spectroscopy: Look for ester-specific C=O stretching vibrations near 1720–1740 cm⁻¹ and methoxy (-OCH₃) bands at ~1250 cm⁻¹. Carboxylate modes (if deprotonated) appear as split peaks between 1543–1416 cm⁻¹ .
  • NMR: In ¹H NMR, methoxy protons resonate as a singlet at δ ~3.8 ppm. Aromatic protons from the phenyl and methoxy-substituted rings show distinct splitting patterns .

Q. What thermal analysis approaches are used to assess the stability of this compound-based compounds?

  • Methodological Answer:

  • Simultaneous TG-DTA: Provides mass loss profiles (e.g., dehydration at 100–200°C) and exothermic/endothermic events during decomposition. For example, Cu(L)₂·3H₂O (L = 4-methoxybenzoate) decomposes in three stages, releasing H₂O, CO₂, and organic fragments .
  • Differential Scanning Calorimetry (DSC): Detects polymorphic transitions and melting points .

Advanced Research Questions

Q. How do thermal decomposition mechanisms differ between lanthanide and transition metal 4-methoxybenzoate complexes?

  • Methodological Answer:

  • Lanthanides (La, Ce, Pr): Decompose via sequential loss of coordinated water, followed by ligand fragmentation into CO₂ and methoxybenzene derivatives. Polymorphic transitions are observed during heating .
  • Transition Metals (Mn, Ni, Cu): Exhibit lower thermal stability, with decomposition initiating at lower temperatures (~200°C). Ionic character decreases with increasing metal atomic number, as inferred from IR ν(COO⁻) frequency shifts .
  • Contradiction Note: While both groups lose water first, lanthanides require higher energy for ligand breakdown due to stronger metal-oxygen bonds .

Q. How can computational chemistry validate experimental IR spectra of this compound derivatives?

  • Methodological Answer:

  • Ab Initio Calculations: Use Hartree-Fock methods (e.g., Gaussian 98) with split-valence basis sets (e.g., lanL2DZ) to optimize geometry and simulate IR spectra. Compare theoretical vs. experimental ν(COO⁻) frequencies to confirm bidentate vs. monodentate coordination .
  • Example: Anhydrous lanthanum 4-methoxybenzoate’s calculated spectrum matched experimental data, confirming carboxylate bonding modes .

Q. What strategies resolve contradictions in interpreting carboxylate coordination modes from IR data?

  • Methodological Answer:

  • Δν Analysis: Calculate Δν (νₐₛ − νₛyₘ). For ionic bonding (e.g., sodium salt), Δν ≈ 127 cm⁻¹. Lower Δν (<100 cm⁻¹) suggests bidentate coordination with partial covalency, as seen in lanthanide complexes .
  • Cross-Validation: Pair IR with X-ray crystallography or EXAFS to resolve ambiguities in bonding geometry .

Q. How can molecular docking studies predict the bioactivity of this compound derivatives?

  • Methodological Answer:

  • Target Selection: Dock derivatives (e.g., 4-coumarinyl 4-methoxybenzoate) against viral proteases (e.g., SARS-CoV-2 Mpro) using AutoDock Vina.
  • Binding Affinity: Compare docking scores (e.g., ΔG) with reference drugs (e.g., Nelfinavir). Hydrogen bonding and hydrophobic interactions with active-site residues (e.g., His41, Cys145) indicate inhibitory potential .
  • Limitations: Validate predictions with in vitro assays (e.g., enzymatic inhibition) to address false positives .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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